molecular formula C29H28N2O3 B11030886 1-(2,3-dihydro-1H-indol-1-yl)-2-{[2,2,4-trimethyl-1-(phenylcarbonyl)-1,2-dihydroquinolin-6-yl]oxy}ethanone

1-(2,3-dihydro-1H-indol-1-yl)-2-{[2,2,4-trimethyl-1-(phenylcarbonyl)-1,2-dihydroquinolin-6-yl]oxy}ethanone

Cat. No.: B11030886
M. Wt: 452.5 g/mol
InChI Key: FARNFWNKYHPKMJ-UHFFFAOYSA-N
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Description

2-[(1-BENZOYL-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL)OXY]-1-(2,3-DIHYDRO-1H-INDOL-1-YL)-1-ETHANONE is a complex organic compound that features a quinoline and indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-BENZOYL-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL)OXY]-1-(2,3-DIHYDRO-1H-INDOL-1-YL)-1-ETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and indole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include benzoyl chloride, trimethylquinoline, and dihydroindole. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as crystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(1-BENZOYL-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL)OXY]-1-(2,3-DIHYDRO-1H-INDOL-1-YL)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the quinoline or indole rings, potentially altering the compound’s properties.

    Substitution: Electrophilic or nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions would vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline or indole derivatives with additional carbonyl groups, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[(1-BENZOYL-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL)OXY]-1-(2,3-DIHYDRO-1H-INDOL-1-YL)-1-ETHANONE has several scientific research applications:

    Chemistry: The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological macromolecules.

    Industry: The compound could be used in the development of new materials with unique properties, such as polymers or dyes.

Mechanism of Action

The mechanism by which 2-[(1-BENZOYL-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL)OXY]-1-(2,3-DIHYDRO-1H-INDOL-1-YL)-1-ETHANONE exerts its effects would depend on its specific application. In a biological context, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(1-BENZOYL-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL)OXY]-1-(2,3-DIHYDRO-1H-INDOL-1-YL)-1-ETHANONE include:

    Quinoline derivatives: Compounds with a quinoline core structure, which may have similar chemical properties and applications.

    Indole derivatives: Compounds featuring an indole moiety, which are often used in medicinal chemistry and organic synthesis.

Uniqueness

What sets 2-[(1-BENZOYL-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL)OXY]-1-(2,3-DIHYDRO-1H-INDOL-1-YL)-1-ETHANONE apart is its unique combination of quinoline and indole structures, which may confer distinct chemical and biological properties. This dual functionality could make it particularly valuable in applications requiring specific interactions or reactivity.

Properties

Molecular Formula

C29H28N2O3

Molecular Weight

452.5 g/mol

IUPAC Name

2-(1-benzoyl-2,2,4-trimethylquinolin-6-yl)oxy-1-(2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C29H28N2O3/c1-20-18-29(2,3)31(28(33)22-10-5-4-6-11-22)26-14-13-23(17-24(20)26)34-19-27(32)30-16-15-21-9-7-8-12-25(21)30/h4-14,17-18H,15-16,19H2,1-3H3

InChI Key

FARNFWNKYHPKMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)OCC(=O)N3CCC4=CC=CC=C43)C(=O)C5=CC=CC=C5)(C)C

Origin of Product

United States

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